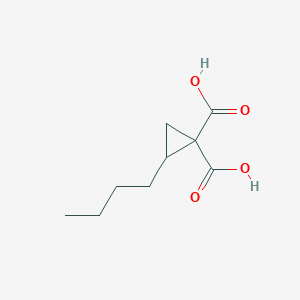
2-Butylcyclopropane-1,1-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylcyclopropane-1,1-dicarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a butyl group and two carboxylic acid groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylcyclopropane-1,1-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The reaction mixture is then acidified to yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Butylcyclopropane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Butylcyclopropane-1,1-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 2-Butylcyclopropane-1,1-dicarboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane-1,1-dicarboxylic acid: Lacks the butyl group, making it less hydrophobic.
Cyclobutane-1,1-dicarboxylic acid: Contains a four-membered ring instead of a three-membered ring, affecting its reactivity.
1,2-Cyclopropanedicarboxylic acid: Has carboxylic acid groups on adjacent carbon atoms, leading to different chemical properties
Uniqueness
2-Butylcyclopropane-1,1-dicarboxylic acid is unique due to the presence of the butyl group, which increases its hydrophobicity and influences its reactivity compared to other cyclopropane derivatives
Propiedades
Número CAS |
72435-02-0 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
2-butylcyclopropane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-2-3-4-6-5-9(6,7(10)11)8(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13) |
Clave InChI |
OSLHEMGBTGFPGZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC1(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


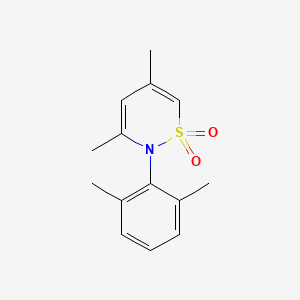
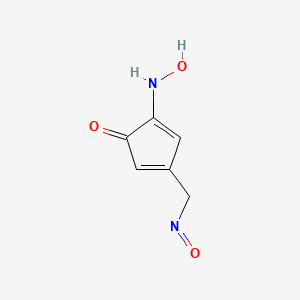
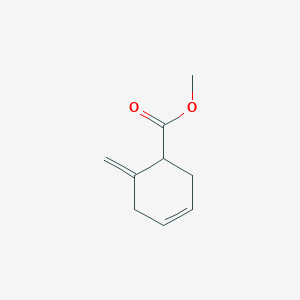

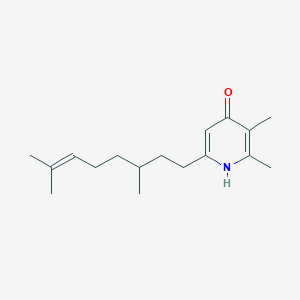
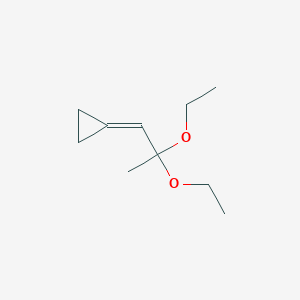
![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)

![(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one](/img/structure/B14474211.png)
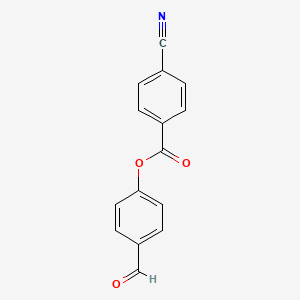
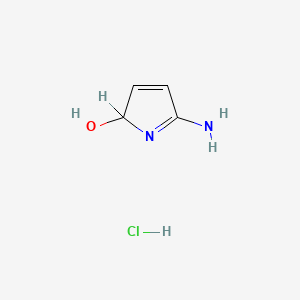
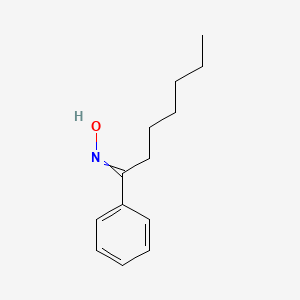
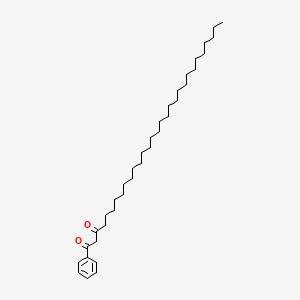
![N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine](/img/structure/B14474254.png)
